
181427-66-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service (CAS) number 181427-66-7 is known as β-Amyloid (10-35), amide. This compound is a polypeptide consisting of 26 amino acids, specifically residues 10-35 of the β-Amyloid peptide. It is a primary component of the amyloid plaques found in Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
β-Amyloid (10-35), amide is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the synthesis .
Industrial Production Methods
Industrial production of β-Amyloid (10-35), amide follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The synthesized peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
β-Amyloid (10-35), amide primarily undergoes peptide bond formation and cleavage reactions. It can also participate in aggregation reactions, forming fibrils that are characteristic of amyloid plaques in Alzheimer’s disease .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used in SPPS.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Aggregation: Conditions such as pH, ionic strength, and peptide concentration are carefully controlled to promote fibril formation.
Major Products
The major product of these reactions is the β-Amyloid (10-35), amide peptide itself. During aggregation, the peptide forms fibrils that are morphologically similar to those found in Alzheimer’s disease .
Scientific Research Applications
β-Amyloid (10-35), amide is extensively used in scientific research, particularly in studies related to Alzheimer’s disease. Its applications include:
Chemistry: Used as a model peptide to study peptide synthesis and aggregation.
Biology: Investigated for its role in amyloid plaque formation and neurotoxicity.
Medicine: Utilized in the development of therapeutic strategies targeting amyloid plaques in Alzheimer’s disease.
Industry: Employed in the production of diagnostic tools and research reagents
Mechanism of Action
β-Amyloid (10-35), amide exerts its effects by forming fibrillar aggregates that are toxic to neurons. The peptide incorporates the core region of the full-length β-Amyloid peptide, which is crucial for fibril formation. These fibrils disrupt cellular function by interacting with cell membranes, leading to oxidative stress, inflammation, and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
β-Amyloid (1-42): A longer peptide that includes residues 1-42 of the β-Amyloid peptide. It is also a major component of amyloid plaques but is more prone to forming amorphous aggregates.
β-Amyloid (25-35): A shorter peptide that includes residues 25-35 of the β-Amyloid peptide. .
Uniqueness
β-Amyloid (10-35), amide is unique because it retains the ability to form fibrils similar to the full-length peptide while being more manageable in experimental settings. Its defined sequence and aggregation properties make it an ideal model for studying amyloid formation and developing inhibitors of fibrillogenesis .
Properties
CAS No. |
181427-66-7 |
|---|---|
Molecular Formula |
C₁₃₃H₂₀₅N₃₅O₃₆S |
Molecular Weight |
2902.33 |
sequence |
One Letter Code: YEVHHQKLVFFAEDVGSNKGAIIGLM-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)
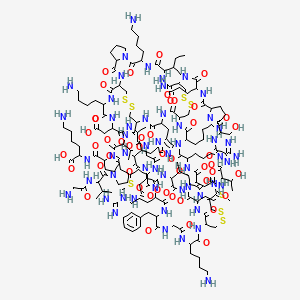
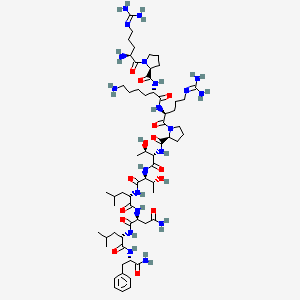
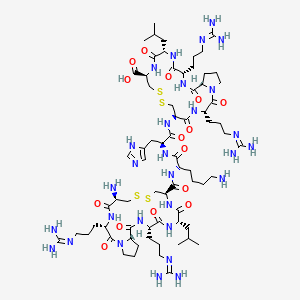
![[Glu27]-PKC (19-36)](/img/structure/B612418.png)
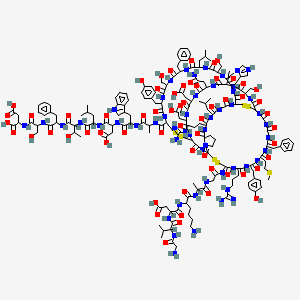
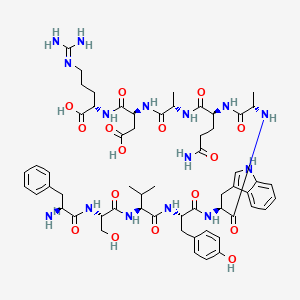
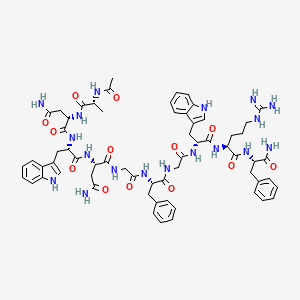
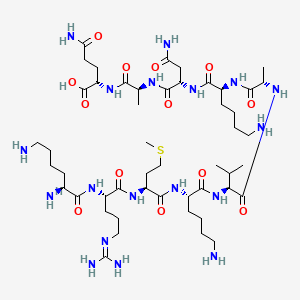
![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)

